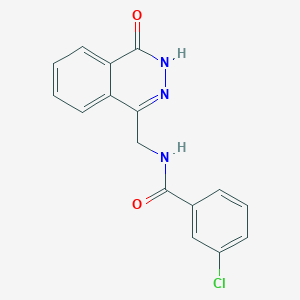![molecular formula C20H18N2O3S B2382349 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 888410-20-6](/img/structure/B2382349.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential, particularly for its biofilm inhibition activity against Escherichia coli and Bacillus subtilis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides . The substitution of iso-propyl group on nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .科学的研究の応用
Antibacterial Agents
Compounds containing the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have shown promising antibacterial properties. They have been found to inhibit biofilm formation in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .
Enzyme Inhibitors
These compounds have also been found to exhibit inhibitory activity against certain enzymes. For instance, they have been used as inhibitors of the lipoxygenase enzyme .
Antifungal Agents
Sulfonamides, which are part of the compound’s structure, are known for their antifungal properties. They could potentially be used in the treatment of various fungal infections .
Anti-inflammatory Agents
Both sulfonamides and benzodioxane derivatives have been reported to possess anti-inflammatory properties. Therefore, this compound could potentially be used in the treatment of inflammatory conditions .
Antiprotozoal Agents
Sulfonamides are also known for their antiprotozoal activity. This suggests that the compound could potentially be used in the treatment of diseases caused by protozoa .
Nonlinear Optical Material
Compounds with a similar structure have been synthesized and used as nonlinear optical materials. They have been found to exhibit promising optical properties .
Safety and Hazards
作用機序
Target of Action
The primary targets of this compound are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase is involved in the metabolism of arachidonic acid, a key player in inflammation.
Mode of Action
The compound exhibits moderate to weak inhibition of cholinesterase and lipoxygenase enzymes . This means that it binds to these enzymes and reduces their activity, thereby affecting the levels of acetylcholine and arachidonic acid metabolites in the body.
Pharmacokinetics
They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties influence the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its effects.
Result of Action
The result of the compound’s action is a potential therapeutic effect on diseases such as Alzheimer’s disease . By inhibiting cholinesterase, the compound could potentially increase acetylcholine levels, which is beneficial in Alzheimer’s disease where acetylcholine levels are typically low. The compound’s antibacterial activity has also been noted, with it being a potent inhibitor of bacterial biofilm growth .
特性
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-3-4-15(9-13(12)2)19(23)22-20-21-16(11-26-20)14-5-6-17-18(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLZDAVTKFDBQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

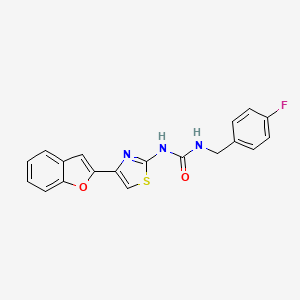
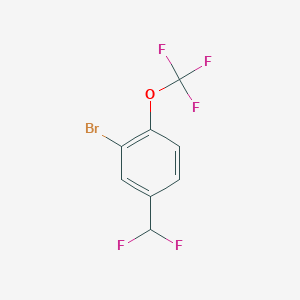


![3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2382273.png)

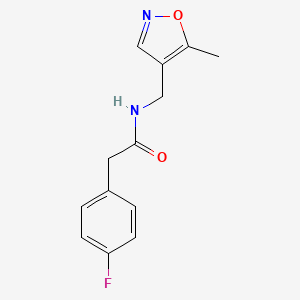


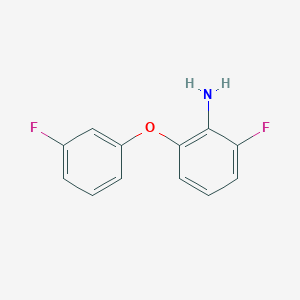

![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)

